molecular formula C9H6ClFO2 B3034433 2-Chloro-4-fluorocinnamic acid CAS No. 174603-37-3

2-Chloro-4-fluorocinnamic acid

Cat. No.: B3034433
CAS No.: 174603-37-3
M. Wt: 200.59 g/mol
InChI Key: RJCWBTRMWGOREZ-DUXPYHPUSA-N
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Description

2-Chloro-4-fluorocinnamic acid is an organic compound with the chemical formula C9H6ClFO2. It is a white crystalline solid with a distinct odor. This compound is soluble in organic solvents such as ethanol and chloroform, but only slightly soluble in water . It is used primarily in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-fluorocinnamic acid can be synthesized through a series of chemical reactions involving chlorination and fluorination of cinnamic acid. One common method involves the chlorination of cinnamic acid using thionyl chloride to produce 2-chloro cinnamic acid, which is then fluorinated to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar chlorination and fluorination reactions. The process may include the use of specialized equipment to handle the reagents and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluorocinnamic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4-fluorocinnamic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 2-Chloro-4-fluorobenzoic acid
  • 4-Chloro-2-fluorocinnamic acid
  • 2-Chloro-4-fluorophenylacetic acid

Comparison: 2-Chloro-4-fluorocinnamic acid is unique due to its specific substitution pattern on the cinnamic acid backbone. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of both chlorine and fluorine atoms can influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

(E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCWBTRMWGOREZ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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